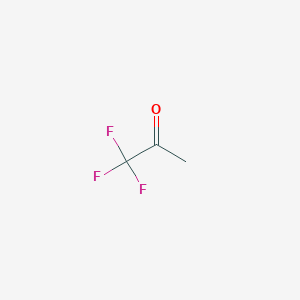
1,1,1-Trifluoroacétone
Vue d'ensemble
Description
1,1,1-Trifluoroacetone is an organofluorine compound with the chemical formula CF₃C(O)CH₃. It is a colorless liquid with a chloroform-like odor . This compound is known for its high chemical stability and is used in various chemical reactions and industrial applications.
Applications De Recherche Scientifique
1,1,1-Trifluoroacetone has several scientific research applications:
-
Synthesis of 2-Trifluoromethyl-7-azaindoles: : It is used in the synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines .
-
Preparation of Enantiopure α-Trifluoromethyl Alanines and Diamines: : The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker reaction followed by either nitrile hydrolysis or reduction .
-
General Chemical Reagent: : It is used as a general chemical reagent in various synthetic reactions, including the synthesis of glucokinase-glucokinase regulatory protein disruptors, which may act as potential targets for type II diabetics .
Mécanisme D'action
Target of Action
1,1,1-Trifluoroacetone is a general chemical reagent used in the synthesis of various compounds . It doesn’t have a specific biological target but is used as a building block in chemical reactions.
Mode of Action
1,1,1-Trifluoroacetone is an organofluorine compound with the chemical formula CF3C(O)CH3 . It is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . Unlike both of those ketones, trifluoroacetone is prochiral .
Biochemical Pathways
Trifluoroacetone is used in a synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines . The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker reaction followed by either nitrile hydrolysis or reduction .
Result of Action
The primary result of the action of 1,1,1-Trifluoroacetone is the production of other chemical compounds. For example, it is used in the synthesis of 2-trifluoromethyl-7-azaindoles . The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines .
Analyse Biochimique
Biochemical Properties
It is known that 1,1,1-Trifluoroacetone is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . This suggests that it may interact with enzymes, proteins, and other biomolecules in unique ways, potentially influencing biochemical reactions.
Cellular Effects
It is known to cause skin and eye irritation, and inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting . These effects suggest that 1,1,1-Trifluoroacetone may have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that the compound is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . This suggests that it may exert its effects at the molecular level through unique binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 22 °C (lit.) and a density of 1.252 g/mL at 25 °C (lit.) . This suggests that it may have specific stability and degradation characteristics that could influence its long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
It is known that the compound is produced from trifluoro acetoacetic acid, which is generated by condensation of ethyl trifluoroacetate and ethyl acetate . This suggests that it may interact with specific enzymes or cofactors and could potentially influence metabolic flux or metabolite levels.
Méthodes De Préparation
1,1,1-Trifluoroacetone can be synthesized through several methods:
-
Condensation of Ethyl Trifluoroacetate and Ethyl Acetate: : This method involves the condensation of ethyl trifluoroacetate and ethyl acetate to form trifluoro acetoacetic acid, which is then hydrolyzed and decarboxylated to produce 1,1,1-trifluoroacetone .
Reaction: CF₃CO₂C₂H₅ + CH₃CO₂C₂H₅ → CF₃C(O)CH₂CO₂C₂H₅ + C₂H₅OH
Hydrolysis and Decarboxylation: CF₃C(O)CH₂CO₂C₂H₅ + H₂O → CF₃C(O)CH₂CO₂H + C₂H₅OH; CF₃C(O)CH₂CO₂H → CF₃C(O)CH₃ + CO₂
-
Addition of Methylmagnesium Iodide to Trifluoroacetic Acid: : This method involves the addition of methylmagnesium iodide to trifluoroacetic acid to yield 1,1,1-trifluoroacetone .
Reaction: CF₃CO₂H + 2 CH₃MgI → CF₃C(O)CH₃ + MgI₂ + CH₄ + MgO
Analyse Des Réactions Chimiques
1,1,1-Trifluoroacetone undergoes various chemical reactions:
-
Hydrogenation: : Hydrogenation of 1,1,1-trifluoroacetone over a platinum catalyst produces trifluoroisopropanol .
Reaction: CF₃C(O)CH₃ + H₂ → CF₃CH(OH)CH₃
-
Reduction: : The reduction of 1,1,1-trifluoroacetone can be achieved asymmetrically to produce chiral alcohols .
-
Alkylation and Arylation: : Alkylation with Grignard reagents and arylation with arenes in the presence of aluminum chloride produce tertiary alcohols .
-
Oxidation: : 1,1,1-Trifluoroacetone can be converted to dioxirane using oxone and serves as an oxidizing agent in Oppenauer oxidation .
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoroacetone can be compared with other similar compounds such as hexafluoroacetone and acetone:
-
Hexafluoroacetone: : Unlike 1,1,1-trifluoroacetone, hexafluoroacetone is more prone to hydrate and is less electrophilic .
-
Acetone: : 1,1,1-Trifluoroacetone is more electrophilic than acetone and is prochiral, making it useful in asymmetric synthesis .
Similar Compounds
- Hexafluoroacetone
- Acetone
- 1,1,1-Trifluoro-2-propanone
- 3,3,3-Trifluoroacetone
- Methyl trifluoromethyl ketone
- Trifluoromethyl methyl ketone
Propriétés
IUPAC Name |
1,1,1-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c1-2(7)3(4,5)6/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUDAMLDXFJHJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059963 | |
| Record name | Trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; bp = 22 deg C; [Aldrich MSDS] | |
| Record name | 2-Propanone, 1,1,1-trifluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
728.0 [mmHg] | |
| Record name | 2-Propanone, 1,1,1-trifluoro- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10445 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
421-50-1 | |
| Record name | 1,1,1-Trifluoroacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trifluoromethyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 421-50-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanone, 1,1,1-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRIFLUOROMETHYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K987U5C2CX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,1-Trifluoroacetone?
A1: 1,1,1-Trifluoroacetone has a molecular formula of C3H3F3O and a molecular weight of 112.05 g/mol.
Q2: Is there spectroscopic data available for 1,1,1-Trifluoroacetone?
A2: Yes, various spectroscopic studies have been conducted on 1,1,1-Trifluoroacetone. [] Researchers have investigated its absorption, fluorescence, and fluorescence excitation spectra, as well as fluorescence quantum yields and decay times. [] Oxygen-17 NMR studies have also been conducted on substituted α, α, α-trifluoroacetophenones, including insights related to 1,1,1-Trifluoroacetone. []
Q3: How does the presence of fluorine atoms influence the properties of 1,1,1-Trifluoroacetone compared to acetone?
A3: The introduction of fluorine atoms significantly alters the properties of 1,1,1-Trifluoroacetone. The strong electron-withdrawing nature of fluorine affects the reactivity and stability of the molecule. For instance, 1,1,1-Trifluoroacetone exhibits a higher equilibrium constant of hydration compared to acetone, indicating a greater tendency to form a gem-diol in aqueous solutions. [] Additionally, the C-F bond strength influences its behavior in reactions involving C-F bond activation. []
Q4: What is the thermal stability of 1,1,1-Trifluoroacetone?
A4: 1,1,1-Trifluoroacetone exhibits thermal stability under certain conditions, but can undergo decomposition at elevated temperatures. IR multiple-photon decomposition has been observed upon irradiation with a 970.55 cm−1 laser. []
Q5: Has 1,1,1-Trifluoroacetone been investigated for use in foam insulation?
A5: Yes, due to its low thermal conductivity, 1,1,1-Trifluoroacetone has been investigated as a potential alternative to chlorofluorocarbons (CFCs) in foam insulation. Its thermal conductivity in the vapor phase has been studied at various temperatures. []
Q6: What are the catalytic applications of 1,1,1-Trifluoroacetone?
A6: 1,1,1-Trifluoroacetone is recognized as an efficient catalyst in various organic reactions. It plays a crucial role in the epoxidation of olefins when used in conjunction with hydrogen peroxide. [, ] This catalytic activity stems from its ability to generate a reactive species called methyl(trifluoromethyl)dioxirane in situ. [] This dioxirane is a powerful oxidant, enabling the selective oxidation of sulfides to sulfoxides. []
Q7: Can you elaborate on the role of 1,1,1-Trifluoroacetone in peroxymonosulfuric acid (Caro's acid) decomposition?
A7: 1,1,1-Trifluoroacetone acts as a catalyst in the decomposition of Caro's acid. This process involves the formation of a dioxirane intermediate, the rate of which is pH dependent. The electron-withdrawing nature of fluorine atoms in 1,1,1-Trifluoroacetone influences the keto-gem-diol equilibrium, impacting the overall kinetics of Caro's acid decomposition. []
Q8: How is computational chemistry being used to understand 1,1,1-Trifluoroacetone?
A8: Computational techniques have been employed to explore the conformational preferences of 1,1,1-Trifluoroacetone. Ab initio calculations, coupled with solvation models, have provided insights into the energy differences between its cis and trans conformers in various environments, including the vapor phase and solutions. [] Additionally, density functional theory (DFT) calculations have been instrumental in elucidating the reaction mechanisms involving 1,1,1-Trifluoroacetone, such as its interaction with titanium ions in the gas phase, revealing insights into C-F bond activation processes. []
Q9: How do structural modifications of 1,1,1-Trifluoroacetone affect its reactivity?
A9: Structural modifications, especially alterations to the substituents on the carbonyl group, significantly impact the reactivity of 1,1,1-Trifluoroacetone. The presence of electron-withdrawing groups, like fluorine, enhances the electrophilicity of the carbonyl carbon, influencing its reactivity in nucleophilic addition reactions and its ability to form dioxiranes. [, ]
Q10: How does the stability of 1,1,1-Trifluoroacetone in aqueous solutions compare to non-fluorinated ketones?
A10: 1,1,1-Trifluoroacetone exhibits a higher degree of hydration in aqueous solutions compared to non-fluorinated ketones. This increased hydration is attributed to the electron-withdrawing effect of the trifluoromethyl group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water molecules. []
Q11: What are some specific examples of using 1,1,1-Trifluoroacetone as a building block in organic synthesis?
A11: 1,1,1-Trifluoroacetone serves as a versatile building block in the synthesis of various fluorinated compounds. It's been employed in the preparation of:
- Trifluoromethylated heterocycles: Reacting 1,1,1-Trifluoroacetone with heteroarylamines leads to a range of trifluoromethyl-substituted fused imidazole systems, demonstrating its utility in heterocyclic chemistry. []
- 1-alkyl-2-(trifluoromethyl)aziridines: A multistep synthesis utilizes 1,1,1-Trifluoroacetone to access these aziridine derivatives, which can be further transformed into valuable α-CF3-β-phenylethylamines, highlighting its application in generating fluorinated nitrogen-containing compounds. []
- 9-Trifluoromethylxanthenediols: These compounds, synthesized via the condensation of dihydroxybenzenes with 1,1,1-Trifluoroacetone, have garnered interest for their potential in supramolecular chemistry due to their unique structural features and intermolecular interactions. []
Q12: Can 1,1,1-Trifluoroacetone be used to synthesize polymers?
A12: Yes, 1,1,1-Trifluoroacetone has been successfully incorporated into the synthesis of polymers. For example:
- Poly(ester-amide)s: Passerini multicomponent polymerization utilizing 1,1,1-Trifluoroacetone along with a dicarboxylic acid and a diisocyanide provides a route to functional poly(ester-amide)s with tertiary ester linkages. The incorporation of 1,1,1-Trifluoroacetone introduces electron-withdrawing trifluoromethyl groups into the polymer backbone, influencing its properties. []
- Poly(β-substituted β-propiolactone)s: 1,1,1-Trifluoroacetone reacts with ketene to yield β-(trifluoromethyl,methyl)-β-propiolactone, a monomer that can be polymerized to yield poly(β-substituted β-propiolactone)s. The polymerization of this monomer, especially when optically active, results in polymers with varying degrees of isotacticity, influencing their physical properties. []
Q13: How has 1,1,1-Trifluoroacetone been used in biochemical research?
A13: 1,1,1-Trifluoroacetone has proven valuable in studying biological systems. Notably, it serves as a reagent for labeling cysteine residues in proteins with a trifluoroacetyl group. [, ] This labeling strategy enables researchers to utilize 19F NMR spectroscopy to investigate protein structure and dynamics. For instance, this technique was employed to probe the binding site of nitric oxide (NO) in a myoglobin cavity mutant (H93G). [, ]
Q14: Are there any known enzymatic reactions involving 1,1,1-Trifluoroacetone?
A14: Yes, 1,1,1-Trifluoroacetone participates in enzymatic reductions. Specifically, certain alcohol dehydrogenases and carbonyl reductases have demonstrated the capability to reduce 1,1,1-Trifluoroacetone to its corresponding alcohol, 1,1,1-trifluoro-2-propanol, with varying enantioselectivity. This enzymatic reduction pathway holds promise for the production of optically active fluorinated alcohols. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


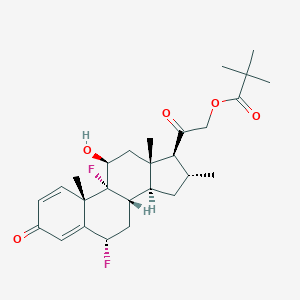
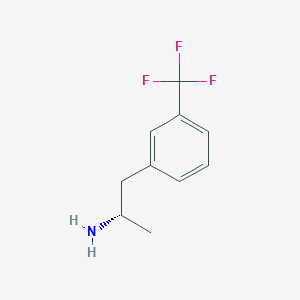
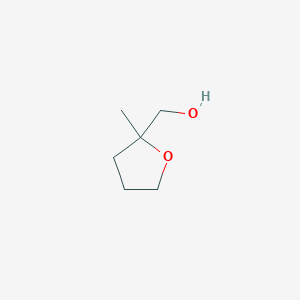
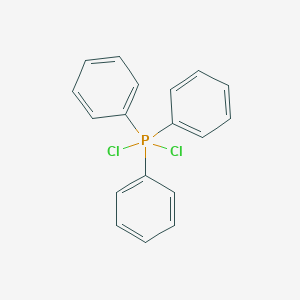
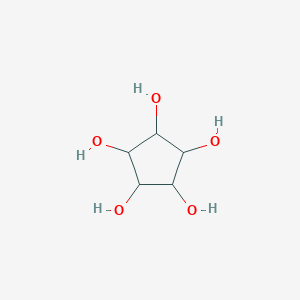
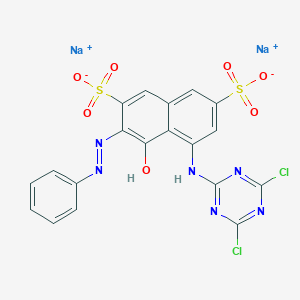
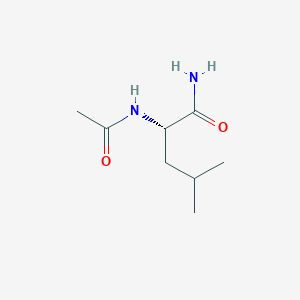



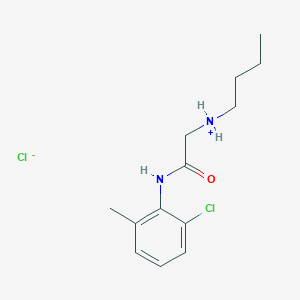

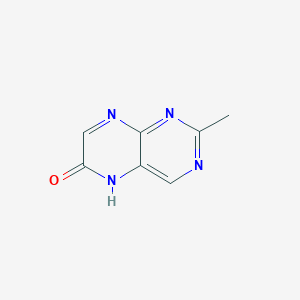
![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)
